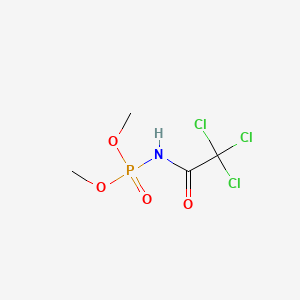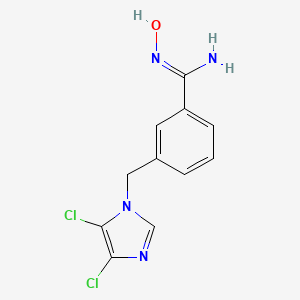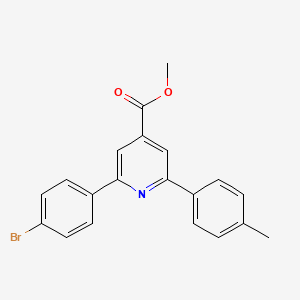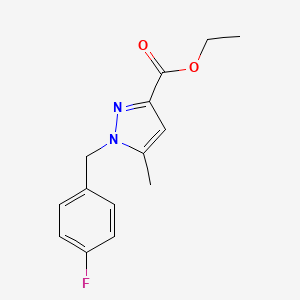
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester is a chemical compound that features a phosphoramidate group bonded to a trichloroacetyl group and two methyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester typically involves the reaction of phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)- with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The trichloroacetyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ester groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Hydrolysis: Formation of phosphoramidic acid and trichloroacetic acid.
Substitution: Formation of substituted phosphoramidates.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The phosphoramidate group can also interact with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Phosphoramidic acid, N-(2,2,2-trichloroacetyl)-, dimethyl ester can be compared with other similar compounds such as:
Phosphoramidic dichloride, N-(2,2,2-trichloroacetyl)-: Similar structure but lacks the ester groups.
N-acetyl phosphoramidates: Compounds with similar phosphoramidate groups but different acyl groups.
Trichloroacetyl chloride: A simpler compound with only the trichloroacetyl group.
The uniqueness of this compound lies in its combination of the trichloroacetyl group and the phosphoramidate group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
1666-45-1 |
|---|---|
Fórmula molecular |
C4H7Cl3NO4P |
Peso molecular |
270.43 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-dimethoxyphosphorylacetamide |
InChI |
InChI=1S/C4H7Cl3NO4P/c1-11-13(10,12-2)8-3(9)4(5,6)7/h1-2H3,(H,8,9,10) |
Clave InChI |
FGXOGRSGUNCHQL-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(NC(=O)C(Cl)(Cl)Cl)OC |
Solubilidad |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)



![Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12047308.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12047289.png)
![4-((E)-{[{2-[(Cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12047297.png)
